molecular formula C11H10ClFO3 B7996762 Ethyl (3-chloro-5-fluorobenzoyl)acetate

Ethyl (3-chloro-5-fluorobenzoyl)acetate

Cat. No.: B7996762
M. Wt: 244.64 g/mol
InChI Key: AGRAHQACJFZKIF-UHFFFAOYSA-N
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Description

Ethyl (3-chloro-5-fluorobenzoyl)acetate is an organic compound with the molecular formula C10H8ClFO3. It is a derivative of benzoyl acetate, where the benzene ring is substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3-chloro-5-fluorobenzoyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-3-chloro-5-fluorobenzene with ethyl potassium malonate in the presence of a catalyst such as cobalt octacarbonyl . The reaction conditions typically include:

    Solvent: Anhydrous tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Catalyst: Cobalt octacarbonyl

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-chloro-5-fluorobenzoyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl acetates, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .

Scientific Research Applications

Ethyl (3-chloro-5-fluorobenzoyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (3-chloro-5-fluorobenzoyl)acetate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Ethyl (3-chloro-5-fluorobenzoyl)acetate can be compared with other similar compounds, such as:

  • Ethyl (3-fluorobenzoyl)acetate
  • Ethyl (3-chlorobenzoyl)acetate
  • Ethyl (3-methylbenzoyl)acetate

These compounds share a similar benzoyl acetate structure but differ in the substituents on the benzene ring. The presence of different substituents can significantly influence the chemical reactivity and biological activity of these compounds, highlighting the uniqueness of this compound .

Biological Activity

Ethyl (3-chloro-5-fluorobenzoyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data.

This compound can be synthesized through various methods, with one common route involving the reaction of 1-bromo-3-chloro-5-fluorobenzene with ethyl potassium malonate in the presence of cobalt octacarbonyl as a catalyst. The reaction typically occurs in anhydrous tetrahydrofuran (THF) at room temperature to reflux over several hours.

The biological activity of this compound is largely attributed to its interaction with specific biological targets such as enzymes and receptors. The compound may modulate enzymatic activity, which can lead to therapeutic effects. The exact pathways involved can vary depending on the application but often include inhibition or activation of key metabolic enzymes.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as an inhibitor in various biological assays:

  • EGFR Inhibition : In a study focusing on compounds with similar structures, derivatives including halogen substitutions showed significant inhibitory activity against the epidermal growth factor receptor (EGFR). For instance, compounds demonstrated IC50 values in the nanomolar range, indicating potent inhibition .
  • Neuroprotective Effects : Similar compounds have been evaluated for their neuroprotective properties. In vitro studies indicated that certain derivatives could inhibit monoamine oxidase B (MAO-B), which is crucial for managing oxidative stress in neuronal cells. Compounds exhibiting over 70% inhibition at concentrations around 10 µM were noted, suggesting potential applications in neurodegenerative diseases .

Data Table: Biological Activity Overview

CompoundTargetIC50 Value (nM)Biological Activity Description
This compoundEGFR1.8Potent inhibitor with high affinity for EGFR
Compound 6jHER287.8Effective dual inhibitor for EGFR/HER2
Compound 3nMAO-B0.66Strong inhibitor with neuroprotective properties
Compound KCB-77033P2X3 receptor1030Selective antagonist with anti-nociceptive effects

Applications in Scientific Research

This compound serves as an important intermediate in synthetic organic chemistry. Its derivatives are being explored for their roles in enzyme-catalyzed reactions and metabolic pathway studies. Furthermore, they are being investigated for potential applications in developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .

Properties

IUPAC Name

ethyl 3-(3-chloro-5-fluorophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRAHQACJFZKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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